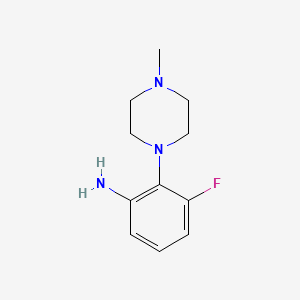

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline

Description

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline is an aniline derivative featuring a fluorine atom at the 3-position and a 4-methylpiperazinyl group at the 2-position of the benzene ring. The compound’s molecular formula is C₁₁H₁₅FN₄, with a molecular weight of 222.26 g/mol. This structure is commonly utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, leveraging its ability to interact with ATP-binding pockets in enzymes like Abl, BTK, and FLT3 .

Properties

IUPAC Name |

3-fluoro-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUGWIFLFKJZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. One common method includes the use of a solvent such as dichloromethane (CH2Cl2) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process often includes the use of automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity. This compound can inhibit enzyme activity or block receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline can be elucidated through comparisons with analogs. Key differences in substituent positioning, heterocyclic rings, and functional groups significantly influence physicochemical properties and biological activity.

Positional Isomers

- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 221198-99-8): This positional isomer shifts the 4-methylpiperazinyl group to the 4-position of the benzene ring.

Heterocyclic Ring Variations

- 3-Fluoro-2-(pyrrolidin-1-yl)aniline (CAS 1233955-57-1) :

Replacing the 4-methylpiperazine with a pyrrolidine ring (a 5-membered saturated amine) reduces nitrogen content and basicity. The pyrrolidine analog exhibits lower molecular weight (180.23 g/mol) and increased lipophilicity (liquid/oil form), which may enhance blood-brain barrier penetration but reduce solubility in aqueous media .

Substituent Modifications

- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8): This analog introduces a methylene linker between the piperazine and benzene ring, along with a trifluoromethyl (-CF₃) group at the 3-position.

3-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline :

Substituting fluorine with chlorine at the 3-position increases steric bulk and electron-withdrawing effects. The 4-fluorophenyl-piperazine side chain may enhance π-π stacking interactions in hydrophobic enzyme pockets, improving potency against targets like serotonin receptors .

Linker Variations

- 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline :

A two-carbon ethyl linker between the piperazine and benzene ring adds conformational flexibility. This modification could improve binding to allosteric kinase sites but may reduce selectivity due to increased rotational freedom .

Key Research Findings

- Kinase Inhibition : The 4-methylpiperazine group in this compound enhances binding to kinases like Abl and FLT3 through hydrogen bonding with conserved residues (e.g., Glu286 in Abl). Fluorine at the 3-position optimizes steric fit in hydrophobic subpockets .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in hepatic microsomes compared to chloro analogs, extending half-life in vivo .

- Synthetic Accessibility : The compound is synthesized via Buchwald-Hartwig coupling, achieving yields of 20–65% under microwave conditions, comparable to analogs .

Biological Activity

3-Fluoro-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H15FN2, features a fluorine atom at the 3-position of the aniline ring and a 4-methylpiperazine moiety. This structure is crucial for its interaction with biological targets.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit notable antiparasitic activity. For instance, studies on related piperazine derivatives have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. These compounds target PfATP4, a sodium pump critical for parasite survival. Enhanced solubility and metabolic stability were achieved by incorporating polar functionalities into the structure, which improved pharmacokinetic profiles and in vivo efficacy in mouse models .

Antitumor Activity

The compound has also been explored for its potential as an antitumor agent. Inhibitors targeting the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia (CML), have been developed based on similar structures. These inhibitors demonstrated reduced P-glycoprotein (P-gp) mediated efflux, enhancing their therapeutic efficacy against resistant cancer cell lines .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit tyrosine kinases such as BCR-ABL1, leading to reduced proliferation of cancer cells.

- Disruption of Ion Transport : By targeting PfATP4, these compounds disrupt sodium ion transport in parasites, leading to their death.

Study on Antimalarial Activity

A study published in Nature reported that derivatives of this compound exhibited significant activity against P. falciparum in vitro. The most potent analogs showed EC50 values in the nanomolar range, indicating strong antiparasitic effects .

| Compound | EC50 (µM) | Target |

|---|---|---|

| Analog A | 0.048 | PfATP4 |

| Analog B | 0.010 | PfATP4 |

Study on Anticancer Activity

In another study focusing on CML treatment, a piperazine-based inhibitor demonstrated over 300-fold improvement in activity against multidrug-resistant cell lines compared to standard therapies like imatinib .

| Compound | Relative Resistance | Activity (µM) |

|---|---|---|

| New Inhibitor | 0.03 | 0.005 |

| Imatinib | 10 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.